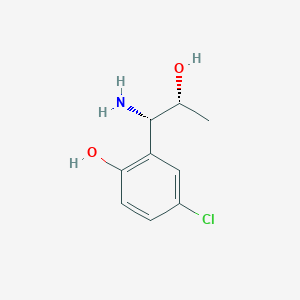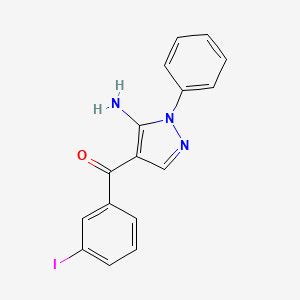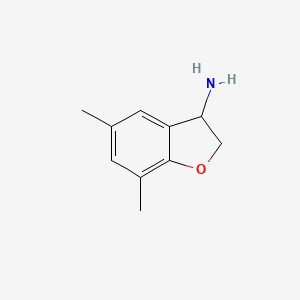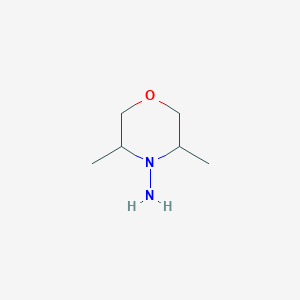
MappianineC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mappianine C is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides. This compound belongs to a family of structurally diverse alkaloids known for their potential biological activities, including cytotoxic effects on various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mappianine C involves several steps, starting from simple precursors. The key steps typically include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Monoterpenoid Attachment: The monoterpenoid moiety is introduced via a series of reactions, including alkylation and cyclization.
Final Assembly: The final steps involve coupling the indole core with the monoterpenoid unit, followed by purification through chromatography.
Industrial Production Methods
Industrial production of Mappianine C is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Mappianine C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of Mappianine C, and various substituted indole compounds .
Applications De Recherche Scientifique
Mappianine C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Research into its use as a precursor for more complex pharmaceuticals.
Mécanisme D'action
The mechanism by which Mappianine C exerts its effects involves several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Interacts with DNA and proteins involved in cell cycle regulation.
Pathways: Involves the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Mappianine C is compared with other monoterpenoid indole alkaloids such as:
Mappianine A: Similar structure but different biological activity.
Mappianine B: Known for moderate cytotoxicity against various cancer cell lines.
Tetrahydroalstonine: Another indole alkaloid with distinct pharmacological properties
Mappianine C stands out due to its unique structure and specific cytotoxic effects, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C22H24N2O6 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(1S,12S,15S,16S,20S)-19-methoxycarbonyl-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylic acid |
InChI |
InChI=1S/C22H24N2O6/c1-11-15-9-24(28)18(7-13(15)16(10-30-11)22(27)29-2)20-14(8-19(24)21(25)26)12-5-3-4-6-17(12)23-20/h3-6,10-11,13,15,18-19,23H,7-9H2,1-2H3,(H,25,26)/t11-,13-,15-,18-,19-,24?/m0/s1 |
Clé InChI |
DTDHQKQUWRFSLX-MICJUURBSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C[N+]3([C@@H](C[C@@H]2C(=CO1)C(=O)OC)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4)[O-] |
SMILES canonique |
CC1C2C[N+]3(C(CC2C(=CO1)C(=O)OC)C4=C(CC3C(=O)O)C5=CC=CC=C5N4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)







![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

